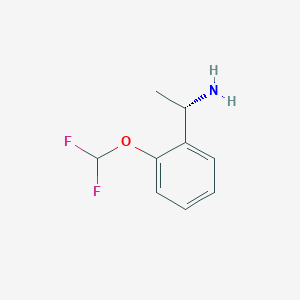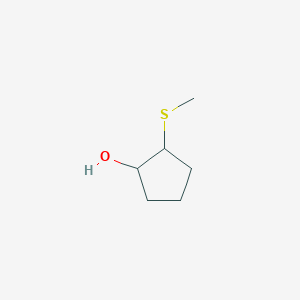
2-(Methylsulfanyl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylsulfanylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanylcyclopentan-1-ol typically involves the introduction of a methylsulfanyl group to a cyclopentanol derivative. One common method is the nucleophilic substitution reaction where a cyclopentanol derivative reacts with a methylsulfanyl reagent under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic attack by the methylsulfanyl group.
Industrial Production Methods
Industrial production of 2-methylsulfanylcyclopentan-1-ol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-methylsulfanylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclopentane derivative with a methylsulfanyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a leaving group, facilitating substitution reactions.
Major Products
Oxidation: The major products are cyclopentanone derivatives.
Reduction: The major products are cyclopentane derivatives.
Substitution: The major products depend on the substituent introduced, such as halides or other functional groups.
Aplicaciones Científicas De Investigación
2-methylsulfanylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-methylsulfanylcyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: Lacks the methylsulfanyl group, making it less hydrophobic.
2-methylcyclopentanol: Lacks the sulfanyl group, affecting its reactivity and interactions.
Cyclopentanethiol: Contains a thiol group instead of a hydroxyl group, altering its chemical properties.
Uniqueness
2-methylsulfanylcyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a methylsulfanyl group, which confer distinct chemical and physical properties
Propiedades
Número CAS |
41326-54-9 |
|---|---|
Fórmula molecular |
C6H12OS |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
2-methylsulfanylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12OS/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3 |
Clave InChI |
DTDFOIDPSQGYOX-UHFFFAOYSA-N |
SMILES canónico |
CSC1CCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


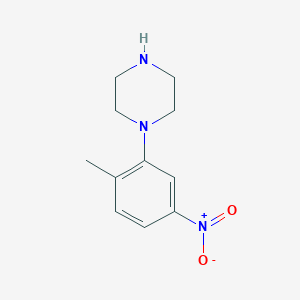
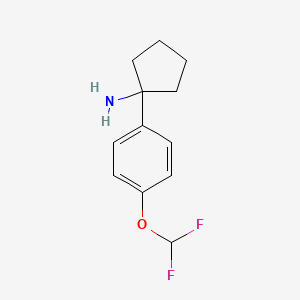
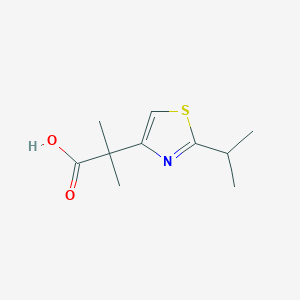
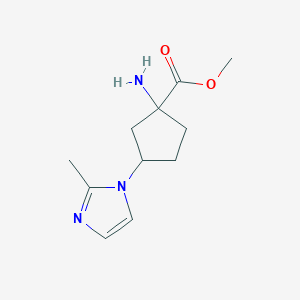
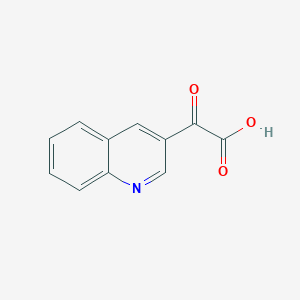


![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)


